molecular formula C17H20N2O4S B13322374 Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B13322374
M. Wt: 348.4 g/mol
InChI Key: QLFUBAFHHWSMQM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethyl ester group, and a dimethylphenyl carbamoyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenyl isocyanate with ethyl 2-bromoacetate to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazolidine ring . The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific structural features, such as the position of the dimethyl groups on the phenyl ring and the presence of the thiazolidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate is a complex organic compound belonging to the thiazolidine family. Its unique structure includes a thiazolidine ring, an ethyl ester group, and a dimethylphenyl carbamoyl moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.

PropertyValue
Molecular Formula C17H20N2O4S
Molecular Weight 348.4 g/mol
IUPAC Name Ethyl (2E)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
InChI Key QLFUBAFHHWSMQM-LZYBPNLTSA-N

Antimicrobial Properties

Research indicates that compounds with thiazolidine structures often exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. For instance, derivatives of thiazolidine have shown promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazolidines are known to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies have demonstrated that certain thiazolidine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Antitumor Activity

There is growing evidence supporting the antitumor potential of thiazolidine derivatives. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound likely involves interaction with specific molecular targets within cells. The thiazolidine ring may interact with enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Study on Antimicrobial Activity

A study conducted on a series of thiazolidine derivatives demonstrated that those containing a dimethylphenyl group exhibited enhanced antimicrobial activity compared to others. The study tested various concentrations against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives .

Research on Antitumor Effects

In a clinical trial assessing the antitumor efficacy of thiazolidine derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM respectively .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (2E)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8+

InChI Key

QLFUBAFHHWSMQM-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.